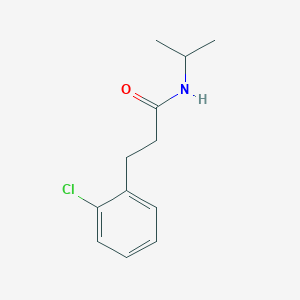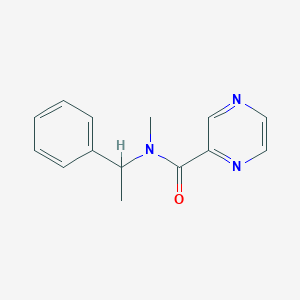
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide, also known as CX-5461, is a small molecule that has been shown to have potential as a cancer therapeutic agent. It was first synthesized in 2005 by researchers at the University of Queensland, Australia, and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide acts by binding to a specific region of RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from properly interacting with DNA and initiating the transcription of ribosomal RNA. As a result, the production of new ribosomes is disrupted, leading to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to induce the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide is that it has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. One area of interest is the development of combination therapies that can enhance its effectiveness against cancer cells while minimizing toxicity to normal cells. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to benefit from treatment with N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. Finally, there is ongoing research into the development of new RNA polymerase inhibitors that may be even more effective than N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide.
Méthodes De Synthèse
The synthesis of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide, followed by the reaction of the resulting compound with methylamine. The final step involves the addition of a carboxylic acid derivative to form the desired product.
Applications De Recherche Scientifique
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA. This results in the disruption of ribosome biogenesis and ultimately leads to the death of cancer cells.
Propriétés
IUPAC Name |
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(12-7-4-3-5-8-12)15(2)14(16)13-9-6-10-13/h3-5,7-8,11,13H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLFBAOPDKBNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)




![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)

![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
![(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7514892.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)
